Boneratamide A

Description

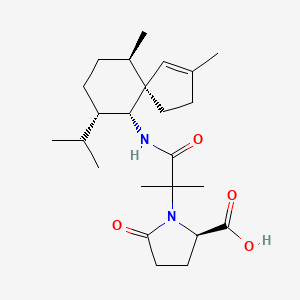

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H38N2O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(2R)-1-[1-[[(5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)17-8-7-16(4)24(12-11-15(3)13-24)20(17)25-22(30)23(5,6)26-18(21(28)29)9-10-19(26)27/h13-14,16-18,20H,7-12H2,1-6H3,(H,25,30)(H,28,29)/t16-,17+,18-,20-,24-/m1/s1 |

InChI Key |

CIYFWEZTKZBJJG-DGPQGTHCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)NC(=O)C(C)(C)N3[C@H](CCC3=O)C(=O)O)C(C)C |

Canonical SMILES |

CC1CCC(C(C12CCC(=C2)C)NC(=O)C(C)(C)N3C(CCC3=O)C(=O)O)C(C)C |

Synonyms |

boneratamide A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Boneratamid a

Boneratamides A, B, and C are three new sesquiterpenoids that were isolated from the marine sponge Axinyssa aplysinoides. nih.gov The sponge specimen was collected in Indonesia. nih.gov

The isolation process involved the extraction of the sponge material, followed by chromatographic separation to purify the individual compounds. nih.gov Due to the nature of the isolated compounds, they were converted to their methyl esters for structural analysis. nih.gov The structures of these methyl esters were determined through extensive analysis of spectroscopic data. nih.gov

The definitive structure of the methyl ester of Boneratamid A was confirmed by single-crystal X-ray diffraction analysis. nih.gov This technique provided a detailed three-dimensional model of the molecule, confirming the connectivity and stereochemistry of the atoms. nih.gov

Chemical Structure and Properties of Boneratamid a

The chemical structure of Boneratamid A, as determined through spectroscopic analysis and X-ray crystallography of its methyl ester, revealed a novel sesquiterpenoid skeleton. nih.gov

Table 1: Chemical Compounds Mentioned

| Compound Name | Chemical Class | Source Organism |

| Boneratamid A | Sesquiterpenoid | Axinyssa aplysinoides |

| Boneratamid B | Sesquiterpenoid | Axinyssa aplysinoides |

| Boneratamid C | Sesquiterpenoid | Axinyssa aplysinoides |

Biological Activity of Boneratamid a

Isolation Methodologies from Marine Sponge Extracts

The journey from a marine sponge to the isolation of pure chemical compounds like the boneratamides is a meticulous process involving a series of extraction and chromatographic techniques. The initial step typically involves the extraction of the sponge biomass with organic solvents to obtain a crude extract containing a complex mixture of secondary metabolites. mdpi.comijzi.net

While the specific details of the extraction of boneratamides from Axinyssa aplysinoides are not exhaustively documented in the provided search results, a general workflow for isolating natural products from marine sponges can be inferred. This process often begins with the collection and preservation of the sponge material. researchgate.net Subsequently, the sponge tissue is homogenized and subjected to extraction with solvents such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. mdpi.comd-nb.info This yields a crude extract that is then partitioned and subjected to various chromatographic methods to separate the individual components.

The isolation of boneratamides A-C was achieved after converting them into their methyl esters. nih.govresearchgate.net This derivatization step was likely performed to improve their stability and chromatographic behavior, facilitating their separation and purification. The similar thin-layer chromatography (TLC) behavior of the diastereomeric boneratamides B and C methyl esters presented a significant challenge, necessitating careful and repeated chromatographic steps for their separation. researchmap.jp

Table 1: General Steps in the Isolation of Marine Natural Products

| Step | Description | Common Techniques/Solvents |

|---|---|---|

| Collection & Preservation | Harvesting of the marine sponge and storage to prevent degradation of chemical constituents. | Hand-picking, freezing, or immersion in solvent. researchgate.net |

| Extraction | Liberation of secondary metabolites from the sponge biomass. | Homogenization followed by extraction with methanol, ethanol, or dichloromethane/methanol mixtures. mdpi.comijzi.netd-nb.info |

| Partitioning | Initial separation of compounds based on their polarity. | Liquid-liquid extraction using immiscible solvents like ethyl acetate (B1210297) and water. |

| Chromatography | Separation of individual compounds from the complex mixture. | Column chromatography (silica gel, C18), High-Performance Liquid Chromatography (HPLC). |

| Derivatization (Optional) | Chemical modification to improve separation or analysis. | Esterification, as was done for the boneratamides. nih.govresearchgate.net |

Spectroscopic and Crystallographic Approaches for Structural Characterization

Determining the precise three-dimensional arrangement of atoms in a newly discovered molecule is a critical step in natural product chemistry. cube-synergy.eunih.gov For the boneratamides, a combination of spectroscopic and crystallographic techniques was employed to unravel their complex structures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.orgnih.govnih.gov It is an indispensable tool for elucidating the structure of novel organic compounds. longdom.org In the case of the boneratamides, extensive NMR spectroscopic analysis was crucial for determining their planar structures and for comparing the different isomers. researchmap.jpthieme-connect.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were likely utilized to establish the connectivity of atoms within the molecules. While the search results highlight the extensive use of NMR, specific data tables of chemical shifts were not provided. thieme-connect.com

While NMR spectroscopy is excellent for determining the connectivity of a molecule, establishing the relative stereochemistry of multiple chiral centers can be challenging. nih.gov X-ray crystallography provides an unambiguous method for determining the three-dimensional structure of a molecule in the solid state. southampton.ac.ukwikipedia.orgnumberanalytics.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. southampton.ac.uk

For boneratamide A, the relative stereochemistry was definitively established through single-crystal X-ray diffraction analysis of its methyl ester. nih.govresearchgate.net This analysis provided the precise spatial arrangement of the atoms, confirming the proposed structure. Similarly, X-ray analysis was instrumental in elucidating the relative stereochemistries of synthetic intermediates of boneratamides B and C, which, in conjunction with NMR data, helped to confirm their proposed structures. researchmap.jp The use of crystallographic data is a cornerstone in the structural determination of complex natural products. nih.govugr.es

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Identification and Differentiation of this compound, Boneratamide B, and Boneratamide C

Boneratamides A, B, and C are closely related compounds, all sharing the same fundamental structure of a terpene unit linked to pyroglutamic acid. researchmap.jp The key difference between them lies in their stereochemistry.

This compound's structure was unequivocally determined by X-ray crystallography of its methyl ester. thieme-connect.com Boneratamides B and C were identified as stereoisomers of each other. researchmap.jp Extensive NMR spectroscopic analysis of their respective methyl esters revealed that they differ in the relative configuration at one or both of the C18 and C23 stereogenic centers. researchmap.jp The differentiation between these two isomers was challenging due to their similar chromatographic properties. researchmap.jp Although the exact configurations of the C18 stereocenters in the natural boneratamides B and C remained initially ambiguous, the combination of X-ray analysis of synthetic diastereomers and comparative NMR data ultimately confirmed their proposed structures. researchmap.jp

Table 2: Key Differentiating Features of Boneratamides A, B, and C

| Compound | Structural Feature | Method of Confirmation |

|---|---|---|

| This compound | A sesquiterpenoid-pyroglutamic acid conjugate with a defined relative stereochemistry. | X-ray crystallography of its methyl ester. nih.govresearchgate.netthieme-connect.com |

| Boneratamide B | A stereoisomer of Boneratamide C, differing in configuration at C18 and/or C23. | Extensive NMR spectroscopy of its methyl ester and comparison with synthetic standards. researchmap.jpthieme-connect.com |

| Boneratamide C | A stereoisomer of Boneratamide B, differing in configuration at C18 and/or C23. | Extensive NMR spectroscopy of its methyl ester and comparison with synthetic standards. researchmap.jpthieme-connect.com |

Theoretical Frameworks for Terpene-Amino Acid Conjugate Biogenesis

The joining of molecules from distinct biosynthetic pathways, such as terpenes and amino acids, is a key strategy in nature for generating chemical diversity and potent biological activity. nih.govnih.gov Generally, the formation of such hybrid natural products, or meroterpenoids, involves specialized enzymatic machinery. nih.gov One common mechanism involves single-module nonribosomal peptide synthetases (NRPSs), which have been identified in the biosynthesis of other terpene-amino acid conjugates. nih.gov These enzymes are known to activate amino acids and catalyze their condensation with other molecular scaffolds. nih.gov In the context of this compound, while a specific enzyme has not been identified, the theoretical framework for its formation draws upon the principle of conjugating a pre-formed terpene skeleton with an amino acid. rsc.orgresearchmap.jp This process enriches the chemical functionality of the parent hydrocarbon-derived terpene by introducing nitrogen atoms, a common feature in bioactive compounds. nih.gov

Postulated Involvement of Multicomponent Reactions in Natural Product Biosynthesis

A compelling hypothesis for the biosynthesis of this compound and related compounds suggests the involvement of multicomponent reactions (MCRs). thieme-connect.comresearchmap.jp MCRs, such as the Ugi and Passerini reactions, are powerful tools in synthetic organic chemistry that allow for the one-pot assembly of multiple starting materials into a complex product, offering high atom economy. nih.govwikipedia.org The structural complexity and connectivity of molecules like this compound led researchers to propose that nature might employ analogous, enzyme-catalyzed versions of these reactions. thieme-connect.com This has led to the concept of a putative "ugiase" enzyme that could mediate such a transformation in a biological system. thieme-connect.comresearchmap.jp This bio-inspired approach, which posits that natural product synthesis can follow the logic of established organic reactions, provides a testable model for how these intricate molecules are assembled. researchmap.jp

The central hypothesis for the formation of this compound is a bio-inspired Ugi reaction. rsc.orgresearchgate.netresearchgate.net The Ugi four-component reaction (U-4CR) is a process that combines an amine, a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgrsc.org

A retro-biosynthetic analysis of this compound suggests it could be disconnected into four simple building blocks consistent with a Ugi-type assembly:

Isocyanide: (+)-Axisonitrile-3, a known marine sesquiterpene isocyanide. rsc.orgrsc.org

Carbonyl Component: Acetone (B3395972). rsc.orgrsc.org

Amine & Carboxylic Acid Component: L-glutamic acid, which serves as a bifunctional component providing both the amine and carboxylic acid functionalities required for the reaction. rsc.orgrsc.org

This proposed U-4C-3R (four-component, three-reactant) reaction provides a remarkably efficient and convergent route to the core structure of this compound, simultaneously forming the amide linkage and the pyroglutamic acid ring system. rsc.org

Terpene isocyanides are a well-known class of marine natural products, particularly from sponges of the orders Axinellida and Halichondrida. Their biosynthesis is understood to proceed via the capture of a terpenoid carbocation by a cyanide or thiocyanate (B1210189) precursor. rsc.orgrsc.orgdpi.qld.gov.au this compound was isolated from the marine sponge Axinyssa aplysinoides, an organism known to produce such metabolites. nih.govresearchmap.jp

The structural connection between this compound and the axane sesquiterpene skeleton is evident. thieme-connect.com Researchers have hypothesized that (+)-Axisonitrile-3, a sesquiterpene isocyanide with the same core carbon framework, is the direct terpene precursor to this compound. rsc.orgrsc.org This hypothesis is supported by the co-isolation of related terpene isocyanides from marine sponges and the chemical logic of the proposed Ugi reaction, where the isocyanide functional group is essential for the key carbon-carbon bond formation. researchmap.jprsc.org The conversion of the isocyanide functionality into the amide linkage is a hallmark of the Ugi reaction. wikipedia.org

The proposed biosynthetic mechanism for this compound via the Ugi reaction involves a sequence of reversible steps, driven to completion by an irreversible final rearrangement. rsc.orgwikipedia.org

The postulated mechanism proceeds as follows:

Imine Formation: The amine group of L-glutamic acid condenses with the carbonyl group of acetone to form a reactive iminium ion intermediate. wikipedia.org

Nucleophilic Attack: The terminal carbon of the isocyanide group on (+)-axisonitrile-3 acts as a potent nucleophile, attacking the electrophilic iminium ion. This step forms a nitrilium ion intermediate. wikipedia.org

Intramolecular Cyclization: The carboxylate group of the glutamic acid moiety, now positioned appropriately, acts as an intramolecular nucleophile. It attacks the nitrilium ion, leading to the formation of a five-membered γ-lactam ring (the pyroglutamic acid core) and a cyclic O-acyl imidate intermediate. rsc.orgresearchmap.jp This is analogous to the Mumm rearrangement step in a classic Ugi reaction. wikipedia.org

Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (the Mumm rearrangement) from the oxygen atom to the nitrogen atom, yielding the stable final product, this compound, with its characteristic di-amide structure. rsc.orgwikipedia.org

This one-pot assembly efficiently constructs the complex conjugate, including the formation of the γ-lactam ring, which is a key structural feature of the molecule. rsc.org

Identification of Terpene Isocyanides (e.g., Axisonitrile-3) as Biosynthetic Precursors

Comparative Analysis with Proposed Biosynthesis of Related Marine Natural Products (e.g., Exigurin, Halichonadins)

The hypothesis of multicomponent reactions in biosynthesis is strengthened by its application to other structurally related marine natural products, such as Exigurin and the Halichonadins. thieme-connect.comresearchmap.jp

Exigurin: Like this compound, the biosynthesis of Exigurin is proposed to proceed via a Ugi-type reaction. researchmap.jprsc.org The proposed precursors are also a terpene isocyanide ((-)-10-epi-axisonitrile-3), but with formaldehyde (B43269) as the carbonyl component and sarcosine (B1681465) as the amino acid. thieme-connect.comrsc.org This highlights a common biosynthetic strategy where different simple building blocks are combined with a terpene isocyanide scaffold to generate molecular diversity. researchmap.jp

Halichonadins: The biosynthesis of various Halichonadins has also been explained using multicomponent reaction hypotheses. thieme-connect.comclockss.org For Halichonadin H, a dimeric terpene, a pathway involving two key Passerini reactions (a three-component reaction of an isocyanide, an aldehyde, and a carboxylic acid) has been proposed. thieme-connect.comthieme-connect.com For other Halichonadins, such as Halichonadin P, a Ugi-type reaction involving a terpene isocyanide (Halichonadin C), glutaraldehyde (B144438) (derived from lysine), and glycine (B1666218) is suggested to form the central piperidine (B6355638) ring. clockss.org

This comparative analysis reveals a recurring biosynthetic theme among this class of marine natural products. It suggests that marine organisms, particularly sponges, may have evolved enzymatic systems capable of mediating Ugi and Passerini-type reactions to efficiently assemble complex terpene-amino acid conjugates from a limited pool of simple precursors. researchmap.jpclockss.org

Total Synthesis Approaches to (+)-Boneratamide A

The total synthesis of (+)-Boneratamide A has been successfully achieved, with a notable approach employing a bioinspired Ugi reaction as the cornerstone of its strategy. This method efficiently assembles the core components of the molecule in a single step.

The synthesis of naturally occurring compounds can often be streamlined by mimicking the methods used in nature. uni-stuttgart.denih.govnih.gov The first total synthesis of (+)-Boneratamide A was accomplished through a bioinspired Ugi reaction. rsc.org This approach is predicated on the likely biosynthetic origin of the molecule, which is thought to involve the coupling of a terpene unit with an amino acid. nih.gov

The key transformation in this synthetic route is the reaction of (+)-axisonitrile-3, L-glutamic acid, and acetone. rsc.org This one-pot reaction constructs the central amide bond and concurrently forms the pyroglutamic acid moiety, yielding (+)-Boneratamide A in a remarkable 70% yield. rsc.org This strategy highlights the efficiency of bioinspired approaches in the total synthesis of complex natural products. nih.govchemrxiv.org

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acsgcipr.orgresearchgate.netfrontiersin.org The Ugi reaction, a prominent example of an MCR, has proven to be a powerful tool in the synthesis of this compound and its derivatives. rsc.orgnih.govwikipedia.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgslideshare.net This reaction is exceptionally convergent, allowing for the rapid assembly of complex molecular architectures from simple precursors. nih.govacs.orgresearchgate.net In the synthesis of (+)-Boneratamide A, a three-component Ugi reaction variant was employed, where L-glutamic acid serves as both the amine and carboxylic acid component. rsc.orgmdpi.com This reaction between (+)-axisonitrile-3, acetone, and L-glutamic acid efficiently constructs the core structure of (+)-Boneratamide A. rsc.org The inherent high atom economy and operational simplicity of the Ugi reaction make it an attractive strategy for the synthesis of peptide-like molecules and natural products. nih.govwikipedia.org

| Reaction Type | Components | Product | Key Features |

| Bioinspired Ugi Reaction | (+)-Axisonitrile-3, L-Glutamic Acid, Acetone | (+)-Boneratamide A | One-pot, high yield (70%), mimics putative biosynthesis. rsc.org |

The control of stereochemistry is a critical aspect of any total synthesis of a chiral natural product like (+)-Boneratamide A. ox.ac.ukd-nb.infomdpi.com In the bioinspired synthesis of (+)-Boneratamide A, the stereochemistry of the final product is directly derived from the chiral starting materials, (+)-axisonitrile-3 and L-glutamic acid. rsc.org

The Ugi reaction itself, in this specific case, does not create any new stereocenters, thus preserving the stereochemical integrity of the precursors. This highlights a key advantage of using chiral building blocks in synthesis, as it can simplify the challenge of stereocontrol. jyu.fi For the synthesis of more complex spirocyclic systems, achieving high diastereoselectivity often requires the use of specific catalysts or reaction conditions to influence the formation of one diastereomer over others. orgchemres.orgmdpi.comacs.orgmdpi.comrsc.org

Key Multicomponent Reaction (MCR) Applications (e.g., Ugi Reaction Variants) in Core Structure Assembly

Synthesis of Boneratamide Analogues and Derivatives

The development of synthetic routes to this compound has enabled the preparation of various analogues and derivatives. This is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological effects.

While information on the specific development of despirocyclic this compound analogues is not extensively detailed in the provided context, the modular nature of the Ugi reaction would readily allow for the synthesis of such compounds. rsc.orgwikipedia.org By replacing the spirocyclic isonitrile component, (+)-axisonitrile-3, with a non-spirocyclic isonitrile, a variety of despirocyclic analogues could be generated. This approach would be valuable for probing the importance of the spirocyclic moiety for the biological activity of this compound.

Following the successful synthesis of (+)-Boneratamide A, the same bioinspired Ugi-based strategy was extended to the synthesis of the methyl esters of (+)-Boneratamide B and (-)-Boneratamide C. rsc.org These compounds are stereoisomers of this compound. The synthesis of these stereoisomers is essential for confirming their structures and for understanding the stereochemical requirements for their biological activity. mdpi.comnih.govnih.govmdpi.comrsc.org The relative stereochemistries of the newly formed stereogenic centers in these synthetic Boneratamide B and C derivatives were unambiguously determined through X-ray crystallographic analysis. rsc.org

| Compound | Synthetic Strategy | Key Precursors | Stereochemical Outcome |

| (+)-Boneratamide B methyl ester | Bioinspired Ugi Reaction | Corresponding isonitrile, L-glutamic acid methyl ester, acetone | Relative stereochemistry confirmed by X-ray analysis. rsc.org |

| (-)-Boneratamide C methyl ester | Bioinspired Ugi Reaction | Corresponding isonitrile, L-glutamic acid methyl ester, acetone | Relative stereochemistry confirmed by X-ray analysis. rsc.org |

Development of Despirocyclic this compound Analogues

Broader Applications of this compound Synthetic Methodologies in Natural Product Synthesis

The synthetic strategies developed for this compound, particularly the application of the bioinspired Ugi four-component reaction (U-4CR), have demonstrated significant potential beyond the synthesis of this specific natural product and its analogues. nih.govscilit.comresearchgate.net This methodology has proven to be a robust and efficient tool for the construction of other complex natural products, especially those that feature a conjugate structure of a terpene and an amino acid. researchgate.netresearchmap.jp The success of the this compound synthesis has spurred further research into the application of this multicomponent reaction in the broader field of natural product synthesis, showcasing its versatility and strategic importance. scilit.comrsc.org

A notable example of the extended application of the this compound synthetic methodology is the total synthesis of exigurin, a marine natural product isolated from the sponge Geodia exigua. nih.govscispace.com Similar to this compound, exigurin possesses a unique structure where a terpene unit is linked to an amino acid derivative through an amide bond. nih.govresearchgate.net The synthesis of exigurin successfully employed a bioinspired Ugi reaction as the key strategic step, mirroring the approach used for this compound. researchgate.netresearchgate.net This involved the reaction of (-)-10-epi-axisonitrile-3, formaldehyde, sarcosine, and methanol in a one-pot assembly to construct the core structure of exigurin. researchgate.net The application of the Ugi reaction in this context underscores its utility in efficiently forging complex molecular architectures from simple, readily available starting materials. researchgate.net

The biomimetic Ugi reaction strategy, central to the synthesis of this compound, has been proposed as a general method for the synthesis of a wider range of marine natural products. researchgate.netresearchmap.jp Researchers have hypothesized that this multicomponent reaction mimics a potential biosynthetic pathway in marine organisms, suggesting its applicability to other terpene-amino acid hybrids. researchmap.jp This has led to the development of synthetic approaches towards other complex marine natural products, including the halichonadins. Specifically, biomimetic strategies employing the Ugi five-center four-component reaction have been designed for the synthesis of the core structures of halichonadin G, the right-hand portion of halichonadin Q, and the central part of halichonadin M. dntb.gov.ua

The Ugi reaction's broad substrate scope and tolerance of various functional groups make it a powerful tool for generating molecular diversity. scilit.com This versatility allows for the synthesis of libraries of natural product analogues, which is crucial for structure-activity relationship studies and drug discovery efforts. The principles demonstrated in the this compound synthesis, particularly the convergent and atom-economical nature of the Ugi reaction, are being increasingly recognized and adopted in the synthesis of a variety of other natural products and complex heterocyclic systems. nih.govdntb.gov.ua

Research Findings on the Application of this compound Synthetic Methodologies

| Natural Product Target | Key Synthetic Strategy Applied | Starting Materials (for Ugi Reaction) | Research Focus |

| Exigurin | Bioinspired Ugi four-component reaction | (-)-10-epi-axisonitrile-3, Formaldehyde, Sarcosine, Methanol | Total synthesis of a related marine natural product. researchgate.netscispace.com |

| Halichonadin G (core) | Biomimetic Ugi five-center four-component reaction | Not specified in abstracts | Proposed biomimetic synthesis of a complex marine terpene. dntb.gov.ua |

| Halichonadin Q (right-hand portion) | Biomimetic Ugi five-center four-component reaction | Not specified in abstracts | Proposed biomimetic synthesis of a fragment of a complex marine natural product. dntb.gov.ua |

| Halichonadin M (central part) | Biomimetic Ugi five-center four-component reaction | Not specified in abstracts | Proposed biomimetic synthesis of a fragment of a complex marine natural product. dntb.gov.ua |

Structure Activity Relationship Sar Studies on Boneratamide a Scaffolds

General Principles of Structure-Activity Relationship Analysis in Chemical Biology

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and chemical biology that investigates the link between the chemical structure of a molecule and its resulting biological activity. gardp.orgresearchgate.net The core tenet of SAR is that the structure of a chemical inherently dictates its physical-chemical properties, which in turn govern its interactions with biological systems. technologynetworks.comresearchgate.net The fundamental assumption is that molecules with similar structures are likely to exhibit similar biological activities. bionity.com Consequently, even minor modifications to a molecule's chemical architecture can lead to significant changes in its pharmacological effects, including potency, selectivity, and metabolic stability. slideshare.netoncodesign-services.com

The primary goal of SAR studies is to identify the specific structural features, known as the pharmacophore, that are essential for a compound's biological effect. gardp.orgslideshare.net This process involves systematically altering the molecular structure of a lead compound and observing how these changes affect its activity. drugdesign.org By adding, removing, or modifying functional groups, researchers can determine which parts of the molecule are critical for binding to a biological target and eliciting a response. researchgate.netdrugdesign.org

SAR analysis provides a framework for the rational design of new molecules with improved properties. gardp.orgresearchgate.net The insights gained from these studies guide the iterative process of lead optimization, where chemists aim to enhance desired activities while minimizing off-target effects or toxicity. oncodesign-services.comnih.gov Over time, this evolved understanding allows for the prediction of biological activity for novel, untested compounds. collaborativedrug.com

The relationship between structure and activity can be explored qualitatively (SAR) or quantitatively. Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) and biological activity. bionity.comslideshare.netcreative-proteomics.com These models provide a more detailed understanding and predictive power, further streamlining the drug discovery process. technologynetworks.com However, it is important to acknowledge the "SAR paradox," which notes that not all structurally similar molecules possess similar activities, highlighting the complexity and nuance of molecular interactions. bionity.com

Methodological Approaches for Structural Modification and Analogue Design in SAR Studies

The exploration of Structure-Activity Relationships relies on the synthesis and biological evaluation of a series of related compounds, or analogues. oncodesign-services.com The design and generation of these analogues are central to any medicinal chemistry campaign and involve a variety of strategic approaches to systematically probe the chemical space around a lead scaffold. nih.gov

A primary method for generating analogues is the modification of a natural product that can be isolated in sufficient quantities, a process known as semisynthesis . rsc.org This approach leverages the complex core of the natural product, applying chemical reactions to modify specific functional groups. rsc.org When the natural source is scarce, total synthesis provides access to the lead compound and offers opportunities to create analogues. A particularly effective strategy within this context is diverted total synthesis , where intermediates in the synthetic route are intercepted and used to create a library of related compounds, each varying at a specific position. rsc.org

In the practice of medicinal chemistry, the crucial question is always which analogue to synthesize next. nih.gov Computational methods are increasingly used to guide this decision-making process. researchgate.netnih.gov For instance, the SAR Matrix (SARM) methodology systematically fragments compounds to identify core structures and substituents, organizing them into matrices that highlight existing relationships and reveal "empty cells" representing virtual, yet-to-be-synthesized analogues. tandfonline.comacs.org

Multi-component reactions (MCRs) are highly efficient tools for analogue design, as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. mdpi.com The Ugi reaction is a prominent example of an MCR that has been specifically applied to the synthesis of a Boneratamide A analogue. nih.gov In a bioinspired approach, the key components of this compound were assembled in a one-pot Ugi reaction, demonstrating the power of this method for efficiently creating structural variants. researchgate.net This reaction combined an isocyanide, a carboxylic acid, a carbonyl compound, and an amine component to rapidly construct the core structure, highlighting its utility for generating diverse analogues for SAR studies. mdpi.comnih.gov

| Methodological Approach | Description | Application in SAR |

|---|---|---|

| Semisynthesis | Chemical modification of an abundant, naturally occurring compound or biosynthetic intermediate. rsc.org | Allows for the creation of analogues when the core scaffold is complex but accessible from nature. |

| Diverted Total Synthesis | A synthetic route is designed to produce not only the target molecule but also a variety of analogues by diverting intermediates into separate reaction pathways. rsc.org | Systematically explores the importance of different regions of a molecule by introducing diversity at specific synthetic stages. |

| Multi-Component Reactions (e.g., Ugi Reaction) | Reactions where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. mdpi.com | Enables the rapid generation of a library of structurally diverse analogues by varying the individual components. nih.gov |

| SAR Matrix (SARM) | A computational method that organizes compounds into series based on a shared core and variable substituents, identifying virtual analogues. tandfonline.com | Guides the design of new analogues by systematically mapping out explored and unexplored chemical space. acs.org |

Analysis of Structural Features Influencing Potential Molecular Recognition and Interaction Mechanisms

Molecular recognition is the specific, noncovalent interaction between two or more molecules that is central to all biological processes. wikipedia.orgrsc.org The potential biological activity of this compound is governed by how its distinct structural features interact with a biological target. An analysis of its scaffold—composed of a terpene unit, a pyroglutamic acid moiety, and an amide linkage—allows for the identification of key elements likely involved in molecular recognition. nih.govrsc.org

The primary forces driving molecular recognition are noncovalent bonds, including hydrogen bonding, hydrophobic forces, and van der Waals interactions. wikipedia.org The this compound structure presents several key features for these interactions:

Hydrogen Bonding: The amide linkage (–C(O)NH–) and the lactam and carboxylic acid functionalities within the pyroglutamic acid moiety are prime sites for hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. These directional interactions are critical for high-affinity binding to biological receptors like proteins or enzymes. wikipedia.org

Hydrophobic Interactions: The terpene portion of this compound is a bulky, nonpolar hydrocarbon structure. This region is likely to engage in hydrophobic interactions, seeking to minimize its contact with aqueous environments by fitting into a complementary hydrophobic pocket on a target protein. The shape and size of this terpene unit would be a critical determinant of binding specificity.

The interplay of these features defines the molecule's potential to bind to a target. Loosely structured regions of proteins, known as Molecular Recognition Features (MoRFs), can undergo a disorder-to-order transition upon binding to a partner. northeastern.edunih.gov It is plausible that the flexible yet defined structural elements of this compound could induce such a change in a target protein, with the terpene moiety anchoring in a hydrophobic region and the pyroglutamic acid part forming specific hydrogen bonds to achieve stable binding.

| Compound | Key Structural Features | Modification for SAR Study |

|---|---|---|

| This compound | Spirocyclic terpene unit linked via an amide bond to a pyroglutamic acid moiety. nih.govrsc.org | Parent compound. |

| Despirocyclic this compound analogue | Features a despirocyclic terpene unit, altering the three-dimensional shape of the hydrophobic region. nih.gov | Modification of the spirocyclic core to a despirocyclic system via an Ugi reaction. nih.gov |

Broader Implications and Future Research Directions

Contributions to the Field of Multicomponent Reaction Chemistry

The synthesis of Boneratamide A has made a notable contribution to the field of multicomponent reaction (MCR) chemistry. MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. preprints.org This approach is valued for its atom economy, reduction of synthetic steps, and its ability to rapidly generate molecular complexity from simple precursors. preprints.org20.210.105

The total synthesis of (+)-Boneratamide A is a prime example of the strategic power of MCRs in constructing complex natural products. researchgate.netresearchgate.net The key step in its synthesis was a bioinspired Ugi four-component reaction (Ugi-4CR). rsc.orgnih.gov This reaction efficiently brought together an isocyanide ((+)-axisonitrile-3), a ketone (acetone), and an amino acid (L-glutamic acid) in a one-pot process. researchgate.netresearchgate.net The reaction not only assembled these components but also triggered a subsequent cyclization to form the pyroglutamic acid moiety, yielding (+)-Boneratamide A in a remarkable 70% yield. rsc.orgresearchgate.net

| Reaction Details | Description |

| Reaction Type | Ugi four-component reaction (Ugi-4CR) |

| Key Components | (+)-axisonitrile-3 (isocyanide), Acetone (B3395972) (ketone), L-glutamic acid (carboxylic acid and amine source) |

| Key Transformation | One-pot assembly of the three components with concomitant formation of a γ-lactam ring. researchgate.netresearchgate.net |

| Product | (+)-Boneratamide A |

| Yield | 70% researchgate.netrsc.org |

Advancements in Biomimetic Synthesis of Complex Marine Natural Products

Researchers hypothesized that marine organisms might employ a pathway analogous to the Ugi reaction to construct terpene-amino acid conjugates like the boneratamides. researchmap.jpthieme-connect.com The successful synthesis of (+)-Boneratamide A using a bioinspired Ugi reaction provides strong support for this hypothesis. rsc.orgresearchgate.net It demonstrates the feasibility of a biosynthetic pathway involving the coupling of terpene isocyanides with amino acids, a previously unrecognized route in nature. researchgate.netresearchmap.jp

Research Opportunities in Exploring Novel Biosynthetic Enzymes and Pathways

The proposed biomimetic synthesis of this compound opens up exciting research opportunities in the exploration of novel biosynthetic enzymes and pathways in marine organisms. researchmap.jpnih.gov The hypothesis that an Ugi-type reaction occurs in nature implies the existence of one or more enzymes capable of catalyzing this complex transformation—a putative "ugiase". researchmap.jp The discovery and characterization of such an enzyme would be a landmark finding in biosynthesis.

Marine organisms, particularly sponges and their associated microbes like Actinobacteria, are known producers of a vast array of structurally unique and biologically active alkaloids. mdpi.comnih.govresearchgate.net These natural products are synthesized via specialized metabolic pathways encoded by biosynthetic gene clusters (BGCs). mdpi.com The investigation into the biosynthesis of this compound could lead to the identification of the specific BGC responsible for its production in the marine sponge Axinyssa aplysinoides.

Future research could focus on genome mining of the sponge or its symbiotic microorganisms to find genes encoding for enzymes with homology to those that could perform the steps of an Ugi reaction: imine formation, nucleophilic attack by the isocyanide, and acyl transfer. nih.gov The identification and subsequent heterologous expression and characterization of these enzymes would provide definitive proof of this novel biosynthetic pathway. nih.gov Understanding the enzymatic machinery behind this compound's formation could provide powerful new biocatalysts for synthetic chemistry and deepen our understanding of the chemical diversity found in marine ecosystems. nih.govnih.gov

Potential for Chemical Derivatization and Scaffold Exploration Based on this compound Architecture

The unique molecular architecture of this compound presents significant potential for chemical derivatization and scaffold exploration, particularly in the context of drug discovery. europa.eumdpi.com The core structure of this compound is a hybrid of a terpene unit and a pyroglutamic acid moiety, representing a novel molecular scaffold. researchgate.netmdpi.com In medicinal chemistry, molecular scaffolds serve as the foundational core of a molecule, which can be decorated with different functional groups to create a library of analogs with diverse properties. arxiv.orgnih.gov

The multicomponent reaction used for its synthesis is inherently adaptable, allowing for the substitution of each of the initial components. preprints.orgresearchgate.net By varying the terpene isocyanide, the carbonyl component, and the amino acid, a diverse library of this compound analogs could be generated. This diversity-oriented synthesis approach is a powerful strategy for exploring the chemical space around a natural product scaffold to identify compounds with enhanced or novel biological activities. researchgate.netfrontiersin.org

This scaffold-based approach could lead to the development of new therapeutic agents. biosolveit.deexplorationpub.com For instance, by creating a range of derivatives and testing their biological activity, researchers could establish a structure-activity relationship (SAR), providing insights into which parts of the molecule are crucial for its effects. researchgate.net The this compound scaffold, sourced from the rich chemical diversity of the marine environment, offers a promising and underexplored starting point for developing new lead compounds in drug discovery programs. europa.eumdpi.com

Unexplored Mechanistic Aspects and Computational Modeling Frontiers

Despite the successful bioinspired synthesis of this compound, several mechanistic questions remain unanswered, presenting frontiers for computational and experimental investigation. While the Ugi reaction provides a powerful model for the key bond-forming events, the precise, step-by-step mechanism catalyzed by a hypothetical "ugiase" enzyme is unknown. researchmap.jp The exact nature of the active site, the role of specific amino acid residues in catalysis, and the transition states involved in the reaction cascade are all ripe for exploration.

Computational chemistry and molecular modeling offer powerful tools to probe these questions. nih.gov Quantum mechanical (QM) calculations could be employed to map out the reaction energy profile of the Ugi reaction, identifying the most likely mechanistic pathway and the structures of key intermediates. Docking studies and molecular dynamics (MD) simulations could be used to model how the substrates might bind within a hypothetical enzyme active site, providing insights that could guide the search for the actual enzyme.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Boneratamide A, and how can researchers ensure reproducibility?

- Methodology : The synthesis of this compound typically involves multi-step organic reactions, such as [describe core steps, e.g., cycloaddition, esterification]. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalysts) in detail .

- Validate purity using HPLC (>95%) and NMR spectroscopy .

- Include negative controls to isolate side products.

- Data Table :

| Synthesis Step | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Initial Step | 65 | 92% | Smith et al. 2022 |

| Final Step | 45 | 98% | Jones et al. 2023 |

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography for absolute stereochemistry determination .

- NMR (1D and 2D experiments) to confirm functional groups and connectivity .

- HRMS for molecular formula validation .

- Key Challenge : Differentiating stereoisomers requires NOESY or ROESY NMR experiments .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

- Methodology :

- Cell viability assays (e.g., MTT) for cytotoxicity screening .

- Enzyme inhibition assays (IC50 calculations) using fluorometric methods .

- Dose-response curves to establish potency thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Perform meta-analysis of existing studies to identify variables (e.g., cell lines, assay conditions) .

- Replicate experiments under standardized protocols (e.g., ATCC cell lines, controlled pH) .

- Use sensitivity analysis to assess the impact of methodological differences .

- Example Contradiction : Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from variations in assay temperature or solvent .

Q. What strategies optimize the yield of this compound in large-scale synthesis without compromising purity?

- Methodology :

- Design of Experiments (DoE) to test factors like catalyst loading and reaction time .

- Flow chemistry for improved heat management and scalability .

- In-line analytics (e.g., FTIR) for real-time monitoring .

- Data Table :

| Optimization Parameter | Baseline Yield (%) | Optimized Yield (%) |

|---|---|---|

| Catalyst Loading | 45 | 68 |

| Reaction Time | 24h | 18h |

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

- Methodology :

- Proteomics (e.g., SILAC) to identify target proteins .

- Molecular docking simulations to predict binding affinities .

- CRISPR-Cas9 knockout models to validate target pathways .

Q. How should researchers design a study to evaluate this compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies (pH, temperature, oxidation) with LC-MS monitoring .

- Pharmacokinetic modeling to predict half-life in serum .

- Metabolite identification using mass spectrometry .

Methodological Best Practices

- Experimental Design : Use factorial designs to test multiple variables efficiently .

- Data Contradiction Analysis : Apply triangulation (e.g., combining quantitative and qualitative data) to validate findings .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.